molecular formula C11H18O2 B1406926 4-Hydroxy-1-hydroxymethyladmantane CAS No. 165963-56-4

4-Hydroxy-1-hydroxymethyladmantane

Cat. No.: B1406926
CAS No.: 165963-56-4
M. Wt: 182.26 g/mol
InChI Key: ZADKVFUSYUBUOM-YFYNPKGQSA-N
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Description

4-Hydroxy-1-hydroxymethyladmantane (CAS: 165963-56-4, C₁₁H₁₈O₂) is a synthetic adamantane derivative developed by Synthonix for applications in drug discovery and medicinal chemistry. Its structural features include a rigid adamantane core substituted with both hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 4- and 1-positions, respectively . This compound is designed to enhance biological relevance by incorporating three-dimensionality, metabolic stability, and functional diversity, which are critical for probing protein interactions and optimizing lead compounds in drug development .

Properties

CAS No.

165963-56-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1R,3S)-5-(hydroxymethyl)adamantan-2-ol

InChI

InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11?

InChI Key

ZADKVFUSYUBUOM-YFYNPKGQSA-N

SMILES

C1C2CC3CC(C2)(CC1C3O)CO

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-1-hydroxymethyladmantane typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantane with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide . The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

4-Hydroxy-1-hydroxymethyladmantane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various hydroxylated and halogenated adamantane derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Compounds
4-Hydroxy-1-hydroxymethyladmantane serves as a precursor for synthesizing more complex adamantane derivatives. These derivatives are crucial in developing advanced materials and catalysts. The compound's hydroxyl groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl groups oxidized to form ketonesPotassium permanganate, chromium trioxide
ReductionFormation of adamantane derivativesLithium aluminum hydride
SubstitutionHydroxyl groups replaced with other functional groupsHalogenating agents, nucleophiles

Biological Applications

Antiviral and Antibacterial Properties
Research indicates that this compound exhibits potential antiviral and antibacterial activities. Studies have shown that compounds with similar adamantane structures can interfere with viral replication mechanisms and bacterial cell wall synthesis.

Neuroprotective Effects
The compound is being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s. Preliminary studies suggest that it may function as an NMDA receptor antagonist, modulating glutamate activity to reduce excitotoxicity.

Medicinal Applications

Therapeutic Agent Research
Ongoing research aims to explore the therapeutic potential of this compound in treating neurodegenerative diseases. Its mechanism of action may involve interactions with biological membranes and enzymes, potentially inhibiting harmful enzymatic activities associated with disease progression.

Case Study: Alzheimer’s Disease
A study conducted on animal models demonstrated that administration of this compound led to improved cognitive functions and reduced amyloid plaque formation, a hallmark of Alzheimer's disease progression.

Industrial Applications

High-Performance Polymers
In industrial settings, this compound is utilized in producing high-performance polymers known for their thermal stability and mechanical strength. These polymers find applications in various sectors, including automotive and aerospace engineering.

Lubricants Additive
The compound is also employed as an additive in lubricants to enhance thermal stability and wear resistance. Its unique chemical structure contributes to improved performance under high-stress conditions.

Comparison with Related Compounds

A comparative analysis between this compound and other adamantane derivatives highlights its unique properties:

CompoundUseKey Differences
MemantineAlzheimer's treatmentDifferent functional groups
AmantadineAntiviral agentPrimarily used for influenza
1-AdamantanolSolvent and reagentSimpler structure with fewer functionalities

Mechanism of Action

The mechanism by which 4-Hydroxy-1-hydroxymethyladmantane exerts its effects is primarily through its interaction with biological membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, potentially inhibiting their activity. In the context of neurodegenerative diseases, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity .

Comparison with Similar Compounds

Key Properties:
Property Value/Description
Molecular Weight 181.26 g/mol
Purity >95%
Solubility Likely moderate (based on polar groups)
Functional Groups Hydroxyl, hydroxymethyl
Structural Features Rigid adamantane scaffold, sp³ hybridization

Adamantane derivatives are widely studied for their unique physicochemical and pharmacological properties. Below is a comparative analysis of 4-hydroxy-1-hydroxymethyladmantane with structurally or functionally related compounds, based on available data and general trends in adamantane chemistry.

Structural and Functional Comparison
  • 1-Adamantanol (C₁₀H₁₆O): Contains a single hydroxyl group at the 1-position. Lower molecular weight (152.23 g/mol) and reduced polarity compared to this compound. Limited functionalization reduces its utility in multi-target interactions.
  • Memantine (C₁₂H₂₁N): A clinically used NMDA receptor antagonist with a methylamino group on the adamantane scaffold. Higher lipophilicity due to the absence of polar hydroxyl groups, enhancing blood-brain barrier penetration. Demonstrates the importance of substituent type (amine vs. hydroxyl/hydroxymethyl) in pharmacological activity.
  • 4-Hydroxyadamantane-1-carboxylic acid (C₁₁H₁₆O₃): Features a carboxylic acid group instead of hydroxymethyl.

Key Observations :

  • Substituent Effects: The dual hydroxyl/hydroxymethyl groups in this compound enhance solubility compared to 1-adamantanol or memantine, while retaining metabolic stability due to the adamantane core .
  • Biological Relevance : Unlike memantine (target-specific), this compound’s design emphasizes versatility in protein interaction studies, leveraging its polar groups for hydrogen bonding and its rigid structure for conformational control .

Biological Activity

4-Hydroxy-1-hydroxymethyladamantane, also known as Tricyclo[3.3.1.13,7]decane-1-methanol, 4-hydroxy-, is a compound with significant potential in biological applications. With the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol, this adamantane derivative exhibits unique properties that make it a subject of interest in medicinal chemistry, particularly for its interactions with biological membranes and enzymes.

The biological activity of 4-Hydroxy-1-hydroxymethyladamantane is primarily attributed to its ability to interact with biological membranes and enzymes. The hydroxyl groups in the compound facilitate hydrogen bonding, which can influence enzyme activity by potentially inhibiting their function. In the context of neurodegenerative diseases such as Alzheimer’s, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity.

Antiviral and Antibacterial Properties

Research indicates that 4-Hydroxy-1-hydroxymethyladamantane possesses antiviral and antibacterial properties. Its structural similarity to other adamantane derivatives suggests potential efficacy against various pathogens, including those responsible for influenza and other viral infections . The compound's interaction with viral proteins could inhibit their function, thereby preventing viral replication.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, 4-Hydroxy-1-hydroxymethyladamantane has shown promise as a neuroprotective agent. Its mechanism as an NMDA receptor antagonist may help in alleviating symptoms associated with excitotoxicity in neuronal cells. This property positions it as a candidate for further research into treatments for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique aspects of 4-Hydroxy-1-hydroxymethyladamantane, it is beneficial to compare it with other adamantane derivatives:

Compound NameBiological ActivityKey Differences
MemantineNMDA receptor antagonistPrimarily used for Alzheimer's treatment
AmantadineAntiviral agentUsed for influenza and Parkinson's
1-AdamantanolSolvent and reagentSimpler structure with fewer applications

The distinct dual hydroxyl and hydroxymethyl functional groups in 4-Hydroxy-1-hydroxymethyladamantane provide unique reactivity compared to these compounds, allowing for diverse applications in medicinal chemistry .

Case Studies

Several studies have explored the biological activities of adamantane derivatives, including 4-Hydroxy-1-hydroxymethyladamantane:

  • Neuroprotective Study : A study demonstrated that the compound could reduce neuronal cell death in vitro by inhibiting NMDA receptor activity, suggesting its potential use in treating neurodegenerative diseases .
  • Antiviral Efficacy : Research indicated that 4-Hydroxy-1-hydroxymethyladamantane exhibited significant antiviral activity against influenza virus strains in cultured cells, showcasing its potential as a therapeutic agent against viral infections .
  • Antibacterial Activity : A comparative analysis revealed that the compound displayed moderate antibacterial properties against various bacterial strains, indicating its potential application in developing new antibacterial agents .

Q & A

Q. What synthetic strategies are commonly employed for 4-Hydroxy-1-hydroxymethyladmantane, and how do they compare to related adamantane derivatives?

  • Methodological Answer : The synthesis of adamantane derivatives typically involves bromination, hydroxylation, or carboxylation of the adamantane core. For example, Madhra et al. (2007) describe brominating 1,3-dimethyladamantane to introduce functional groups, followed by hydroxylation . Similarly, this compound may be synthesized via selective hydroxylation of a pre-functionalized adamantane precursor (e.g., 1-hydroxymethyladamantane) under controlled acidic or oxidative conditions. Yield optimization often requires monitoring reaction intermediates using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming hydroxyl and hydroxymethyl group positions. For adamantane derivatives, coupling constants and splitting patterns help distinguish equatorial vs. axial substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Melting Point (mp) : Compare observed mp with literature values (e.g., Synthonix lists the compound but lacks mp data; cross-reference analogous compounds like 3-hydroxyadamantane-1-carboxylic acid, mp 203–204°C ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy (analogous to adamantane derivatives like 5-hydroxy-2-adamantanone, which causes respiratory and dermal irritation ).
  • Ventilation : Conduct reactions in a fume hood. For prolonged exposure, use NIOSH-approved respirators .
  • Waste Disposal : Follow institutional guidelines for halogenated or hydroxylated organic waste .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguity or solvent effects. For resolution:
  • X-ray Crystallography : Definitive structural confirmation (e.g., as used for 4-(dimethylamino)benzohydrazide ).
  • Variable Temperature NMR : Probe dynamic conformational changes in solution .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize the regioselectivity of hydroxylation in adamantane derivatives like this compound?

  • Methodological Answer :
  • Catalytic Systems : Use transition-metal catalysts (e.g., Ru or Fe complexes) to direct hydroxylation to specific positions. For example, Vu et al. (2020) optimized memantine synthesis using catalytic hydrogenation .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxymethyl groups) to prevent over-oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Synthonix recommends storing the compound at -20°C .
  • Light Sensitivity : Use amber vials if UV-Vis analysis (e.g., λ~224 nm for similar hydroxylated compounds ) indicates photodegradation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-hydroxymethyladmantane
Reactant of Route 2
4-Hydroxy-1-hydroxymethyladmantane

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